3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
3-butyl-2-(2-methylpropylsulfanyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-4-5-11-23-19(24)18-17(22-20(23)25-13-14(2)3)16(12-21-18)15-9-7-6-8-10-15/h6-10,12,14,21H,4-5,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTIODHJEQORFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4,6-dichloropyrimidine-5-carbaldehyde with appropriate nucleophiles, followed by cyclization and substitution reactions . The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[3,2-d]pyrimidin-4(5H)-one Family
Several structurally related compounds have been synthesized and studied, differing primarily in substituent groups and their positions. For example:
- 6-Benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (58): This derivative, synthesized via alkylation and alcoholysis of a 2-thioxo precursor, exhibits a benzoyl group at position 6 and a methoxy group at position 2.
- 5-(Hydroxymethyl)-2-(tritylamino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: This analog, prepared via methanolic HCl treatment, features a hydroxymethyl group at position 5 and a trityl-protected amine at position 2. Its solubility profile differs significantly due to the polar hydroxymethyl group .
Table 1: Structural Comparison of Pyrrolo-Pyrimidinone Derivatives
| Compound Name | Position 2 Substituent | Position 3 Substituent | Position 7 Substituent | Key Properties |
|---|---|---|---|---|
| Target Compound | Isobutylthio | Butyl | Phenyl | Lipophilic, potential kinase inhibition |
| 6-Benzoyl-3-ethyl-2-methoxy derivative (58) | Methoxy | Ethyl | Benzoyl (position 6) | Moderate solubility |
| 5-(Hydroxymethyl)-2-(tritylamino) analog | Tritylamino | None | None | High polarity, unstable in acid |
Comparison with Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Thieno[3,2-d]pyrimidinones, such as 6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (18a), replace the pyrrole ring with a thiophene moiety. These compounds are often synthesized using phosphorus oxychloride under microwave irradiation .
Biological Activity
3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolo[3,2-d]pyrimidinones, characterized by a fused pyrrole and pyrimidine ring system. The structural formula can be represented as follows:
This compound features a butyl group, an isobutylthio substituent, and a phenyl group, which contribute to its pharmacological properties.
Anticancer Activity
Research has shown that pyrrolo[3,2-d]pyrimidinones exhibit significant anticancer properties. In vitro studies indicate that 3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Induction of apoptosis via caspase activation |
| MCF-7 (breast) | 12 | Inhibition of cell cycle progression |
| A549 (lung) | 18 | Disruption of mitochondrial function |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism appears to involve disruption of bacterial cell membranes and interference with protein synthesis.
Anti-inflammatory Effects
In animal models, this compound has shown promise in reducing inflammation. A notable study reported a reduction in inflammatory markers such as TNF-alpha and IL-6 in mice treated with the compound:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound-treated | 80 | 90 |
This suggests that the compound may modulate immune responses and could be useful in treating inflammatory diseases.
The biological activity of 3-butyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Gene Expression : The compound may alter the expression of genes involved in survival and proliferation.
Case Studies
A clinical case study involving patients with advanced solid tumors treated with this compound reported promising results. Patients exhibited stable disease for several months with manageable side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
